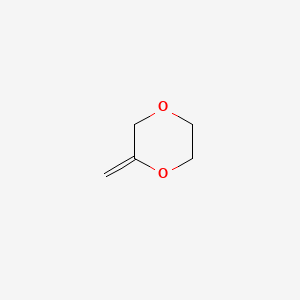

p-Dioxane, methylene-

Descripción general

Descripción

P-Dioxanone, also known as 1,4-dioxan-2-one, is a lactone of 2-(2-hydroxyethoxy)acetic acid . It is a monomer that can undergo ring-opening polymerization to give polydioxanone, a biodegradable implant material . It is isomeric to trimethylene carbonate (1,3-dioxan-2-one) . Pure p-dioxanone is a white crystalline solid with a melting point of 28 °C .

Synthesis Analysis

The common synthetic process for p-dioxanone is continuous gas-phase dehydrogenation of diethylene glycol on a copper or copper chromite catalyst at 280 °C . This gives yields of up to 86% . Removal of excess diethylene glycol is crucial to the stability of the product as a monomer . Further purification with recrystallization, vacuum distillation , or melt crystallization allows purities of >99.5% to be achieved .Molecular Structure Analysis

The molecular structure of p-Dioxanone was determined using highly correlated CCSD(T) method and the cc-pCVXZ basis set series from double- to quadruple-zeta .Chemical Reactions Analysis

P-Dioxanone can undergo ring-opening polymerization catalyzed by organic compounds of tin, such as tin (II) octoate or dibutyltin dilaurate, or by basic alkoxides such as aluminium isopropoxide . This affords polydioxanone, a biodegradable, semicrystalline and thermally labile polymer with uses in industry and medicine . Depolymerization back to the monomer is triggered at 100 °C . Photosensitized O2 plays a vital role in the generation of carbon-centered radicals for both the addition of active methylene compounds to alkenes and the ring closure .Physical And Chemical Properties Analysis

P-Dioxanone is a synthetic industrial chemical that is completely miscible in water . It is highly mobile and has not been shown to readily biodegrade in the environment .Aplicaciones Científicas De Investigación

1. Extraction and Analysis in Environmental Monitoring

Research conducted by Lee Sang-Ho (2006) focused on the extraction and analysis of 1,4-dioxane, particularly for detecting its presence in tap water in South Korea. The study developed methods to accurately and precisely detect the concentration of 1,4-dioxane in industrial wastewater, using methylene chloride for the extraction process. This research is crucial for environmental monitoring and ensuring water safety (Lee Sang-Ho, 2006).

2. Development in Polymer Science

Hsu, Rodriguez-Parada, and Percec (1987) explored the use of 1,3-dioxane derivatives in the creation of side-chain liquid crystalline polysiloxanes. These compounds, synthesized with methylene units, were studied for their phase behavior and potential applications in polymer science (Hsu, Rodriguez-Parada, & Percec, 1987).

3. Role in Organic Chemistry and Polymerization

Malhotra (1978) examined the polymerization of α-Methylstyrene in p-dioxane with potassium as an initiator. This study provided insights into the reaction products and the use of p-dioxane in the context of organic chemistry and polymer synthesis (Malhotra, 1978).

4. Photocatalytic and Oxidative Processes

Coleman, Vimonses, Leslie, and Amal (2007) researched the degradation of 1,4-dioxane in water using TiO2 based photocatalytic and H2O2/UV processes. This study is significant in the context of water treatment and the removal of toxic compounds from water bodies (Coleman, Vimonses, Leslie, & Amal, 2007).

5. In Biodegradation Studies

Mahendra and Alvarez-Cohen (2006) explored the kinetics of 1,4-dioxane biodegradation by monooxygenase-expressing bacteria. This research contributes to our understanding of bioremediation and the microbial degradation of environmental contaminants (Mahendra & Alvarez-Cohen, 2006).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Para-dioxanone, a typical monomer for high-performance biomedical polymers, is generally obtained from the catalytic dehydrogenation of diethylene glycol . In the future, the effects of catalyst properties on the performance of para-dioxanone production will be systematically explored by combined techniques .

Propiedades

IUPAC Name |

2-methylidene-1,4-dioxane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-5-4-6-2-3-7-5/h1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUDRRSKRJPTTOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1COCCO1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20291650 | |

| Record name | p-Dioxane, methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3984-19-8 | |

| Record name | p-Dioxane, methylene- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76996 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Dioxane, methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

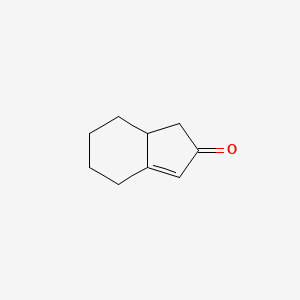

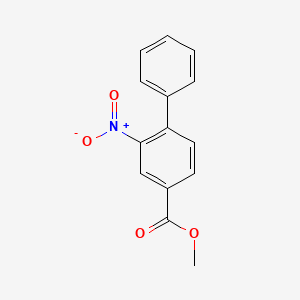

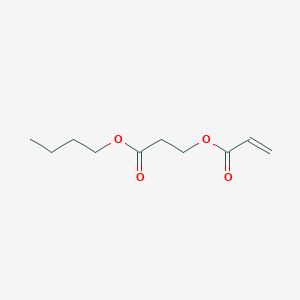

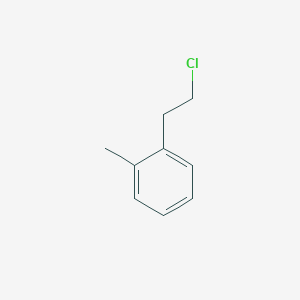

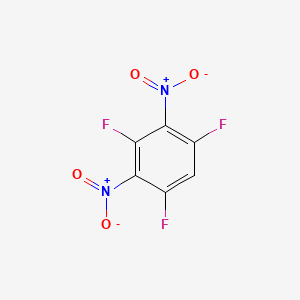

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methylbenzo[f]quinoline](/img/structure/B3052188.png)